Physicochemical properties of Fmoc-1-amino-1-cyclooctanecarboxylic acid
Physicochemical properties of Fmoc-1-amino-1-cyclooctanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-1-amino-1-cyclooctanecarboxylic Acid
Executive Summary
Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Aco-OH) is a non-canonical, protected amino acid increasingly utilized in peptide chemistry and drug development. Its defining feature—a cyclooctane ring integrated into the amino acid backbone—imparts significant conformational constraints, offering a powerful tool for designing peptides with enhanced stability, receptor selectivity, and therapeutic potential.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, analytical characterization protocols, and strategic applications of this unique building block. By synthesizing technical data with field-proven insights, this document provides the foundational knowledge required to effectively integrate Fmoc-Aco-OH into advanced peptide synthesis workflows.
Introduction: The Strategic Value of Constrained Amino Acids
The field of peptide therapeutics is driven by the need to create molecules with improved pharmacological profiles, including enhanced stability against enzymatic degradation and higher binding affinity for biological targets. The introduction of sterically constrained, non-proteinogenic amino acids is a key strategy to achieve these goals.
The Central Role of the Fmoc Protecting Group
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically constructing peptides.[3] The process relies on the sequential addition of amino acids to a growing chain anchored to a solid support.[3] To ensure selective bond formation, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[3]
The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han, is the cornerstone of modern SPPS.[4][5] Its primary advantage lies in its base-lability; it is stable under the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in an organic solvent.[5] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, making the entire process milder and more versatile compared to older Boc/Benzyl strategies.[3][4]
Fmoc-1-amino-1-cyclooctanecarboxylic acid: A Unique Conformational Tool
Fmoc-1-amino-1-cyclooctanecarboxylic acid, hereafter referred to as Fmoc-Aco-OH, is a synthetic amino acid derivative where the α-carbon is part of a cyclooctane ring. This cyclic structure provides enhanced conformational flexibility compared to smaller cyclic systems, which can be highly beneficial in designing peptides with specific biological activities.[1] Its incorporation into a peptide sequence can induce specific turns or secondary structures, leading to more stable and effective drug candidates.[1][2] This makes it a valuable asset for creating cyclic peptides, which often exhibit improved potency and selectivity in pharmaceutical research.[1][2][6]
Core Physicochemical Properties
A thorough understanding of the fundamental properties of Fmoc-Aco-OH is critical for its effective handling, storage, and application in synthesis.
Chemical Structure and Identity
The structure combines the planar fluorenylmethoxycarbonyl (Fmoc) group with the non-planar, conformationally complex 1-amino-1-cyclooctanecarboxylic acid moiety.
Caption: Chemical structure of Fmoc-1-amino-1-cyclooctanecarboxylic acid.
Table 1: Chemical Identity of Fmoc-Aco-OH
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid | [2] |
| CAS Number | 222166-38-3 | [2] |
| Molecular Formula | C₂₄H₂₇NO₄ | Derived |
| Molecular Weight | 393.48 g/mol | Derived |
| InChI Key | ZOPBLCNRXHNKHT-UHFFFAOYSA-N | [2] |
| SMILES | C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |[2] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter for achieving efficient coupling during SPPS. Inadequate solubility can lead to slow reaction kinetics and the formation of deletion sequences.[7] Generally, Fmoc-amino acids are soluble in polar aprotic solvents used in peptide synthesis.[8]
Rationale for Solvent Choice:
-
N,N-Dimethylformamide (DMF) & N-methyl-2-pyrrolidone (NMP): These are the most common solvents in Fmoc-SPPS due to their excellent solvating properties for both the growing peptide chain and the incoming Fmoc-amino acid, as well as their ability to swell the polystyrene-based resins.[8]
-
Dichloromethane (DCM): Often used for washing steps and for loading the first amino acid onto certain types of resins (e.g., 2-chlorotrityl chloride resin).[8][9]
-
Acetonitrile (ACN): Primarily used as a component of the mobile phase in reverse-phase HPLC for purification and analysis.[10]
Table 2: Qualitative Solubility of Fmoc-Aco-OH
| Solvent | Expected Solubility | Rationale / Use Case |
|---|---|---|
| DMF, NMP | Soluble | Primary solvent for coupling reactions in SPPS.[8] |
| DCM | Sparingly Soluble | Used in specific SPPS steps like initial resin loading.[8] |
| Methanol | Soluble | Often used for crystallization or analytical sample preparation.[11] |
| Water | Insoluble | The hydrophobic Fmoc group and cyclooctane ring limit aqueous solubility. |
| Diethyl Ether | Insoluble | Commonly used as an anti-solvent to precipitate peptides after cleavage.[12] |
Note: Quantitative solubility data should be determined empirically for specific applications and concentrations. A protocol for this determination is provided in Section 4.4.
Melting Point
The melting point is a key indicator of purity for a solid compound. While the specific melting point for Fmoc-Aco-OH is not widely published, it is expected to be a crystalline white powder with a sharp melting point, typical for high-purity Fmoc-amino acids. For context, related compounds like Fmoc-Gly-OH and Fmoc-Asp-OH have melting points in the range of 174-199°C.[13][14]
Synthesis and Purification Overview
The synthesis of Fmoc-amino acids generally involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions.[10]
Caption: Generalized workflow for the synthesis of Fmoc-Aco-OH.
Causality in Purification Choices
-
Extraction: After the reaction, the mixture is acidified. This protonates the carboxylic acid group of the product, making it less water-soluble and more soluble in an organic solvent like ethyl acetate. This step is crucial for separating the desired product from inorganic salts and water-soluble byproducts.
-
Recrystallization/Chromatography: The choice between recrystallization and column chromatography depends on the impurity profile.[10]
-
Recrystallization is often sufficient if the impurities have significantly different solubilities from the product. Toluene is a common solvent for this process with Fmoc-amino acids.[15]
-
Silica Gel Chromatography is employed for more complex impurity profiles, separating compounds based on polarity. A gradient of ethyl acetate in hexane is a typical mobile phase.
-
Analytical Characterization Protocols
Ensuring the identity, purity, and structural integrity of Fmoc-Aco-OH is paramount before its use in peptide synthesis. High-quality starting materials lead to higher yields and easier purification of the final peptide.[3][16]
Protocol: Purity Assessment by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.[10] The hydrophobic Fmoc group interacts strongly with the nonpolar stationary phase.
Expertise Behind the Method: The use of a C18 column is standard because its long alkyl chains provide strong hydrophobic retention for the bulky Fmoc group. The gradient elution, starting with a high concentration of polar solvent (water with TFA) and gradually increasing the nonpolar organic solvent (acetonitrile), is essential. This ensures that polar impurities elute first, followed by the product, and finally any more hydrophobic impurities. The trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening the peaks by neutralizing charges on the molecule and silica support.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-Aco-OH in 50:50 Acetonitrile:Water.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is typical.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 263 nm or 301 nm, characteristic wavelengths for the Fmoc group.[10][17]
-
Analysis: Purity is calculated by integrating the peak area of the product and expressing it as a percentage of the total peak area. High-quality lots should exhibit >99% purity.[16]
Protocol: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, thereby verifying its identity.[10] Electrospray Ionization (ESI) is the most common technique for this analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent suitable for ESI, such as acetonitrile or methanol.
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Ionization Mode: Run in both positive and negative ion modes.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 394.48 and potentially the sodium adduct [M+Na]⁺ at m/z 416.46.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 392.48.
-
-
Analysis: The observed mass-to-charge ratios should match the calculated values within the instrument's mass accuracy tolerance (typically <5 ppm for high-resolution instruments).
Protocol: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the absence of structural impurities.[18][19]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of Fmoc-Aco-OH in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Analysis:
-
Expected Signals: The spectrum will show distinct regions.
-
Aromatic Region (7.2-7.9 ppm): A complex series of multiplets corresponding to the 8 protons of the fluorenyl group.
-
Fmoc Aliphatic Protons (4.2-4.5 ppm): Signals for the -CH- and -CH₂- groups of the Fmoc moiety.
-
Cyclooctane Protons (1.2-2.5 ppm): A broad, complex set of multiplets from the 14 protons on the cyclooctane ring.
-
Carboxylic Acid Proton: A broad singlet, often above 10 ppm (can exchange with water and may not be visible).
-
-
-
¹³C NMR Analysis:
-
Expected Signals: Will confirm the number of unique carbon environments, including the carbonyl carbons (~176 ppm for COOH, ~156 ppm for urethane), aromatic carbons (120-145 ppm), and aliphatic carbons of the Fmoc and cyclooctane groups.
-
-
Analysis: The chemical shifts, integrations, and coupling patterns should be consistent with the proposed structure.
Protocol: Empirical Determination of Solubility
Causality of the Method: This gravimetric method is a straightforward and reliable way to determine solubility. By creating a saturated solution, allowing it to equilibrate, and then removing a known volume of the supernatant, one can determine the mass of dissolved solute by evaporating the solvent. This provides a quantitative value (e.g., in mg/mL or M) that is essential for preparing stock solutions for automated peptide synthesizers.
Step-by-Step Protocol:
-
Setup: Add an excess amount of Fmoc-Aco-OH (e.g., 200 mg) to a known volume of the target solvent (e.g., 1.0 mL of DMF) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for several hours (e.g., 4-6 hours) to ensure the solution is saturated.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette.
-
Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Calculation: Weigh the vial containing the dried solute. The difference in weight gives the mass of dissolved Fmoc-Aco-OH. Calculate the solubility:
-
Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant taken)
-
Application in Peptide Synthesis: A Senior Scientist's Perspective
The true value of Fmoc-Aco-OH is realized in its application. Its unique structure is not merely a novelty but a strategic tool for influencing peptide conformation and function.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Strategic Incorporation into Peptides
When deciding to incorporate Fmoc-Aco-OH, a researcher is making a deliberate choice to introduce a conformational constraint. The cyclooctane ring restricts the phi (φ) and psi (ψ) dihedral angles around the α-carbon, forcing the peptide backbone into a more defined local structure. This can be used to:
-
Stabilize β-turns: The constrained geometry is ideal for nucleating and stabilizing reverse turns in a peptide sequence.
-
Enhance Proteolytic Stability: By altering the backbone conformation, the peptide can become a poor substrate for proteases, increasing its in-vivo half-life.
-
Improve Receptor Binding: A more rigid conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.[1]
Field Insight: While smaller rings like cyclopropane or cyclobutane introduce very rigid constraints, the larger cyclooctane ring offers a unique balance of restriction and flexibility. It can sample a wider range of conformations than smaller rings but is still significantly more constrained than an acyclic residue like Leucine or Alanine. This "tunable" rigidity is a key advantage in peptide design.
Conclusion
Fmoc-1-amino-1-cyclooctanecarboxylic acid is a sophisticated chemical tool that extends beyond the repertoire of standard proteinogenic amino acids. Its well-defined physicochemical properties—governed by the interplay of the hydrophobic Fmoc group and the unique cyclooctane moiety—make it compatible with established Fmoc-SPPS workflows. The true power of this building block lies in its ability to enforce specific conformational biases within a peptide, providing a rational design element for creating next-generation therapeutics with enhanced stability, selectivity, and efficacy. Mastery of its properties and analytical characterization is the first step toward unlocking its full potential in the laboratory and beyond.
References
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- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
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- Panero, A., et al. (n.d.). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Agricultural and Food Chemistry.
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- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
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- J&K Scientific. (n.d.). Fmoc-1-amino-1-cyclooctanecarboxylic acid | 222166-38-3.
- ChemicalBook. (n.d.). Fmoc-Gly-OH | 29022-11-5.
- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
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